molecular formula C13H12N2O3 B1361210 N-(4-Methoxyphenyl)-2-nitroaniline CAS No. 54381-13-4

N-(4-Methoxyphenyl)-2-nitroaniline

Cat. No. B1361210
CAS RN: 54381-13-4
M. Wt: 244.25 g/mol
InChI Key: JLIRPISIPQMEDU-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-nitroaniline is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxyphenyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54381-13-4

Product Name

N-(4-Methoxyphenyl)-2-nitroaniline

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-nitroaniline

InChI

InChI=1S/C13H12N2O3/c1-18-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3

InChI Key

JLIRPISIPQMEDU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3.7 mL of 2-fluoro-nitrobenzene are added 8.73 g of 4-methoxyaniline (2 equivalents). The whole is heated to 110° C. overnight. The medium is taken up in ethyl acetate, successively washed with water, a saturated solution of sodium bicarbonate and then with a saturated solution of sodium chloride. The organic phase is dried on magnesium sulfate, filtered and then concentrated under reduced pressure. With silica gel chromatography of the residue (petroleum ether/ethyl acetate: 90/10) 8.63 g of the desired product are isolated.
Quantity
3.7 mL
Type
reactant
Reaction Step One
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8.73 g
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reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

Pd(dba)2 (5.8 mg, 0.01 mmol, 1 mol % Pd), ligand 2 (see FIG. 1) (4.2 mg, 0.01 mmol) and NaOt-Bu (1 mg, 0.01 mmol) were stirred in 1 mL DME (anhy). After 10 minutes, the solution was added to a test tube containing (under an Argon atmosphere) K3PO4 (297 mg, 1.4 mmol), 2-nitrochlorobenzene (158 mg, 1.0 mmol), and p-anisidine (148 mg, 1.2 mmol). The test tube was capped and heated at 100° C. for 35 hours. The reaction mixture was cooled to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by column chromatography (10% EtOAc/hexanes) to yield 234 mg (96% yield) of the product.
Name
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ligand 2
Quantity
4.2 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
5.8 mg
Type
catalyst
Reaction Step Three
Quantity
1 mg
Type
catalyst
Reaction Step Three
Yield
96%

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